3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes methoxy groups, a thiazole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the thiazole ring and methylphenyl group.
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]benzamide: Lacks the methoxy groups.
4-Methyl-N-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide: Lacks the methoxy groups and has a different substitution pattern.
Uniqueness
3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both methoxy groups and the thiazole ring, which confer distinct chemical and biological properties
Biological Activity
3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the benzamide class. Its unique structure, characterized by methoxy groups and a thiazole ring, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3S, with a molecular weight of approximately 358.42 g/mol. The presence of methoxy groups and a thiazole moiety contributes to its distinctive chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include:
- Enzymes : The compound may inhibit or activate certain enzymes, thereby modulating metabolic pathways.
- Receptors : Binding to various receptors can influence signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Research indicates that thiazole-containing compounds often exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) suggests that the thiazole ring is crucial for cytotoxic effects.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A-431 | <10 | |
Similar Thiazole Derivative | Jurkat | 1.61 ± 1.92 |
Antiviral Activity
Thiazole derivatives have also been explored for their antiviral properties. The compound may exhibit activity against various viral infections by interfering with viral replication mechanisms.
Case Studies
- Study on Anticancer Activity : A study evaluated the efficacy of several thiazole derivatives in inhibiting cancer cell proliferation. The results indicated that modifications in the phenyl ring significantly enhanced cytotoxicity against multiple cancer cell lines.
- Antiviral Screening : In a screening assay against HIV, thiazole derivatives demonstrated varying degrees of reverse transcriptase inhibition, suggesting potential as antiviral agents.
Comparative Analysis
When compared to similar compounds such as 3,4-dimethoxybenzamide and N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, the unique combination of methoxy groups and the thiazole ring in this compound appears to enhance its biological activity significantly.
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Methoxy groups + Thiazole ring | Anticancer, Antiviral |
3,4-Dimethoxybenzamide | Lacks thiazole ring | Limited activity |
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]benzamide | Lacks methoxy groups | Moderate activity |
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)15-11-25-19(20-15)21-18(22)14-8-9-16(23-2)17(10-14)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRMBZZGUPSJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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